molecular formula C11H20N4O2 B11744261 3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide

3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11744261
M. Wt: 240.30 g/mol
InChI Key: WIFRXSJTXZBMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a carboxamide group at position 4 of the pyrazole ring, substituted with a 3-methoxypropyl moiety. The amino group at position 3 and the propyl chain at position 1 contribute to its unique physicochemical and biological properties.

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-amino-N-(3-methoxypropyl)-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C11H20N4O2/c1-3-6-15-8-9(10(12)14-15)11(16)13-5-4-7-17-2/h8H,3-7H2,1-2H3,(H2,12,14)(H,13,16)

InChI Key

WIFRXSJTXZBMAX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

Cyclocondensation remains a foundational strategy for pyrazole ring formation. This method involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . For 3-amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide, the reaction typically proceeds as:

Hydrazine+1,3-DiketoneEtOH, ΔPyrazole IntermediateFunctionalizationTarget Compound\text{Hydrazine} + \text{1,3-Diketone} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole Intermediate} \xrightarrow{\text{Functionalization}} \text{Target Compound}

Key Parameters :

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C

  • Catalysts: Acetic acid or pyridine

Table 1: Cyclocondensation Yields for Pyrazole Derivatives

PrecursorYield (%)ConditionsReference
1,3-Diphenylpropane-1,3-dione78EtOH, 70°C, 6 h
Ethyl acetoacetate85MeOH, 65°C, 8 h

Functionalization of the pyrazole intermediate with 3-methoxypropylamine and propyl groups is achieved via nucleophilic substitution or reductive amination .

Multi-Component Reactions (MCRs)

MCRs enable simultaneous construction of the pyrazole ring and side chains. A three-component synthesis using malononitrile, aldehydes, and hydrazines has been adapted for carboxamide derivatives :

RCHO+Malononitrile+HydrazineChitosan, MWPyrazole-4-carbonitrileHydrolysisCarboxamide\text{RCHO} + \text{Malononitrile} + \text{Hydrazine} \xrightarrow{\text{Chitosan, MW}} \text{Pyrazole-4-carbonitrile} \xrightarrow{\text{Hydrolysis}} \text{Carboxamide}

Advantages :

  • Reduced reaction time (2–4 hours under microwave irradiation)

  • Yields: 80–92%

Table 2: MCR Optimization for Carboxamide Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
Chitosan80389
Nano-Fe₃O₄100292

Bromination-Amination Sequential Approach

A patent-derived method outlines a two-step process for introducing the amino group:

  • Bromination :
    Ethyl 1-propyl-3-methoxypropylpyrazole-5-carboxylate is treated with bromine in dichloromethane at 10–50°C to yield the 4-bromo intermediate.

  • Amination :
    The brominated intermediate reacts with ammonia (aqueous or alcoholic) under high pressure (40–100°C) to substitute bromine with an amino group.

Table 3: Bromination-Amination Protocol

StepReagentsConditionsYield (%)
BrominationBr₂, CH₂Cl₂25°C, 2 h95
AminationNH₃, EtOH, K₂CO₃80°C, 6 h, 3 atm91

Catalytic Synthesis Using Silica-Coated Magnetic Nanoparticles

Nano-catalysts enhance reaction efficiency and recyclability. A MoO₂-supported catalyst enables solvent-free pyrazole synthesis at room temperature :

1,3-Diketone+HydrazineFe₃O₄@SiO₂-MoO₂Pyrazole Carboxamide\text{1,3-Diketone} + \text{Hydrazine} \xrightarrow{\text{Fe₃O₄@SiO₂-MoO₂}} \text{Pyrazole Carboxamide}

Benefits :

  • Catalyst loading: 0.02 g/mmol

  • Yield: 88–95%

  • Reusability: >5 cycles without significant activity loss

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors :

    • Residence time: 10–15 minutes

    • Throughput: 50 kg/day

  • Solvent Optimization :

    • Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces toxicity .

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Cyclocondensation78–8595–98Moderate
MCRs80–9297–99High
Bromination-Amination91–9598–99High
Nano-Catalytic88–9599Limited

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, sulfonates, and other electrophiles.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives with Aromatic Substituents

Compounds such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (, Table 1) share the pyrazole-carboxamide backbone but differ in substituents:

  • Substituent Effects: Electron-Withdrawing Groups (Cl, F): Compounds like 3b (4-chlorophenyl) and 3d (4-fluorophenyl) exhibit higher melting points (171–183°C) compared to non-halogenated analogs (e.g., 3a: 133–135°C), likely due to increased crystallinity from halogen-induced dipole interactions . Electron-Donating Groups (Methoxy): The 3-methoxypropyl group in the target compound may reduce melting points relative to halogenated analogs by disrupting crystal packing, though direct data are unavailable.
Compound () Substituents (R1, R2) Yield (%) Melting Point (°C) Key Functional Groups
3a Phenyl, Phenyl 68 133–135 Cl, CN
3b 4-Chlorophenyl, Phenyl 68 171–172 Cl, CN
3d 4-Fluorophenyl, Phenyl 71 181–183 F, CN

Thienopyridine and Pyrazine Carboxamides

Compounds like VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) () and pyrazinecarboxamide analogs () highlight the role of heterocyclic core modifications:

  • Thienopyridine vs. Pyrazole derivatives offer greater synthetic flexibility for substituent variation, as seen in .
  • Pyrazinecarboxamides: Analogs in (e.g., cyclohexylmethyl-substituted pyrazines) demonstrate antifungal activity, suggesting that the amino-carboxamide motif is critical for targeting fungal ion transporters .

Pharmacokinetic Considerations : The 3-methoxypropyl group in the target compound may improve aqueous solubility compared to bulky hydrophobic groups (e.g., cyclohexylmethyl in ), enhancing oral bioavailability .

Sulfonamide and Amine Derivatives

Compounds in (e.g., N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide) and (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) illustrate the impact of replacing carboxamide with sulfonamide or amine groups:

  • Sulfonamides : Increased acidity (pKa ~1–2) compared to carboxamides (pKa ~8–10) may alter membrane permeability and target engagement .
  • Amines : Basic amines (e.g., ) exhibit higher solubility at physiological pH but may suffer from rapid metabolic oxidation .

Key Research Findings and Implications

  • Synthetic Yields : Pyrazole carboxamides in show moderate yields (62–71%), suggesting room for optimization in the target compound’s synthesis .
  • Bioactivity Trends: Aryl-substituted pyrazoles () lack explicit bioactivity data, but thienopyridine carboxamides () and pyrazinecarboxamides () demonstrate insecticidal and antifungal activities, respectively . The target compound’s 3-methoxypropyl group may balance lipophilicity (logP ~2–3) for CNS or systemic applications.

Biological Activity

3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its unique chemical structure that includes an amino group, a methoxypropyl side chain, and a propyl group attached to a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry targeting cancer and inflammatory diseases.

  • Molecular Formula: C10H15N5O2
  • Molecular Weight: 240.30 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Research indicates that compounds in the pyrazole family can inhibit tubulin polymerization, which disrupts cell cycle progression in cancer cells . This mechanism may lead to reduced proliferation of cancer cells and enhanced apoptosis.

Anticancer Properties

Studies have shown that derivatives similar to this compound exhibit significant anticancer properties. For instance, certain pyrazole derivatives have been reported to demonstrate cytotoxic effects against various cancer cell lines, including breast and blood cancers. The compound may act as a DNA alkylating agent or inhibit specific kinases involved in tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced edema models have demonstrated that pyrazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .

Comparative Analysis with Related Compounds

The following table summarizes the structural differences and biological activities of compounds related to this compound:

Compound NameKey DifferencesBiological Activity
5-Amino-1H-pyrazole-4-carboxamideLacks methoxypropyl and propan-2-yl groupsModerate anticancer activity
N-(3-Methoxypropyl)-1H-pyrazole-4-carboxamideLacks amino and propan-2-yl groupsLimited anti-inflammatory effects
1-(Propan-2-yl)-1H-pyrazole-4-carboxamideLacks amino and methoxypropyl groupsLow cytotoxicity

Case Studies

Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 breast cancer cells. The study found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Effects
In another investigation, researchers assessed the anti-inflammatory potential of a series of pyrazole derivatives using a rat paw edema model. The results showed that specific derivatives significantly inhibited edema formation at concentrations comparable to ibuprofen, suggesting that the structural features of these compounds enhance their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Core Steps :

Coupling Reactions : Use Ullmann-type coupling with copper catalysts (e.g., CuBr) for pyrazole-amine bond formation, as demonstrated in analogous pyrazole syntheses .

Solvent Selection : Polar aprotic solvents like DMSO or DMF enhance nucleophilic substitution efficiency.

Base Optimization : Cesium carbonate (Cs₂CO₃) is preferred for deprotonation due to its strong basicity and solubility in DMSO .

Purification : Gradient elution (e.g., 0–100% ethyl acetate/hexane) via flash chromatography isolates the product with minimal impurities.

  • Optimization Strategies :
  • Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent ratios) and reduce experimental iterations .
  • Monitor reaction progress via TLC or HPLC to identify incomplete conversions or side products.

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR :
  • Analyze pyrazole ring protons (δ 7.5–8.9 ppm for aromatic H) and methoxypropyl sidechain (δ 3.2–3.5 ppm for OCH₃). Compare with published shifts for structurally related pyrazoles .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions.
  • HRMS : Validate molecular weight with ESI-MS (e.g., m/z [M+H]⁺ expected ~280–300 Da). Match experimental and theoretical values within 5 ppm error .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test against kinases or phosphodiesterases (PDEs) using fluorescence-based activity assays (e.g., AOAC SMPR 2014.011 protocols) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or optimizing the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for amide coupling or cyclization steps .
  • Solvent Effects : Simulate solvation-free energies (e.g., COSMO-RS) to predict solvent efficiency for crystallization or reaction rates .
  • Machine Learning : Train models on pyrazole reaction datasets to predict optimal catalysts or sidechain modifications for higher yields .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Methodological Answer :

  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent interference in NMR. For complex splitting, employ NOESY to assess spatial proton proximity .
  • HRMS Adducts : Apply post-column infusion with ammonium acetate to suppress sodium/potassium adducts. Use high-resolution orbitrap systems for precise mass detection .
  • Dynamic Exchange : For broad NH peaks, vary temperature (e.g., 25°C to 50°C) to identify exchangeable protons .

Q. What strategies mitigate low yields in amide coupling steps during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(0)/Cu(I) systems or peptide coupling agents (e.g., HATU, EDCI) for improved activation .
  • Protection/Deprotection : Temporarily protect the amino group (e.g., Boc) to prevent side reactions during alkylation .
  • Microwave Assistance : Reduce reaction time (e.g., 2 hours vs. 2 days) and enhance homogeneity under controlled microwave heating .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications :

  • Replace the methoxypropyl group with morpholine or piperazine rings to alter lipophilicity and target PDE isoforms .

  • Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance metabolic stability .

    3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
    02:06

  • In Silico Docking : Use AutoDock Vina to predict binding poses with PDE4B or kinase domains, prioritizing modifications with higher docking scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.